molecular formula C10H15N B12669727 (R)-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile CAS No. 26585-74-0

(R)-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile

Cat. No.: B12669727
CAS No.: 26585-74-0
M. Wt: 149.23 g/mol
InChI Key: YYJOTFQPYNOYAB-SECBINFHSA-N
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Description

®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile is an organic compound with a unique structure characterized by a cyclopentene ring substituted with three methyl groups and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2,3-trimethylcyclopent-3-ene with acetonitrile in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3-Trimethylcyclopent-3-ene-1-carboxylic acid
  • 2,2,3-Trimethylcyclopent-3-ene-1-methanol
  • 2,2,3-Trimethylcyclopent-3-ene-1-amine

Properties

CAS No.

26585-74-0

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetonitrile

InChI

InChI=1S/C10H15N/c1-8-4-5-9(6-7-11)10(8,2)3/h4,9H,5-6H2,1-3H3/t9-/m1/s1

InChI Key

YYJOTFQPYNOYAB-SECBINFHSA-N

Isomeric SMILES

CC1=CC[C@@H](C1(C)C)CC#N

Canonical SMILES

CC1=CCC(C1(C)C)CC#N

Origin of Product

United States

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